molecular formula C18H15N3O5S B4910561 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B4910561
M. Wt: 385.4 g/mol
InChI Key: XDUXLYMGCJXAKT-UHFFFAOYSA-N
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Description

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one typically involves the reaction of 2-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-ethoxybenzylidenehydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation. This inhibition leads to the disruption of cellular processes and ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole and nitrophenyl moieties enhances its potential as a versatile compound for various applications.

Properties

IUPAC Name

2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-2-25-16-9-4-3-8-14(16)17-19-20-18(26-17)27-11-15(22)12-6-5-7-13(10-12)21(23)24/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUXLYMGCJXAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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